molecular formula C19H21ClF3N3O4 B174917 Cadrofloxacin hydrochloride CAS No. 128427-55-4

Cadrofloxacin hydrochloride

Número de catálogo: B174917
Número CAS: 128427-55-4
Peso molecular: 447.8 g/mol
Clave InChI: AWPMTCKEQGUMTG-FVGYRXGTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La síntesis de cadrofloxacina implica varios pasos :

    Descarboxilación: El ácido 3,5,6-trifluoro-4-hidroxiftálico se calienta a 140 °C en un autoclave para producir ácido 2,4,5-trifluoro-3-hidroxibenzoico.

    Esterificación: El ácido resultante se convierte en su éster etílico por reflujo en etanol en presencia de ácido sulfúrico.

    Condensación: El éster etílico se condensa con clorurodifluorometano e hidruro de sodio en dimetilformamida caliente para producir éter difluorometil.

    Hidrólisis: La hidrólisis básica del éster etílico produce ácido 3-(difluorometoxi)-2,4,5-trifluorobenzoico.

    Formación de amida: El ácido se convierte en su cloruro de ácido con cloruro de tionilo y posteriormente se condensa con amoníaco para dar la amida.

    Ciclización: El sistema quinolónico diana se obtiene mediante ciclización intramolecular en presencia de hidruro de sodio.

Análisis De Reacciones Químicas

La cadrofloxacina experimenta diversas reacciones químicas, que incluyen:

Aplicaciones Científicas De Investigación

La cadrofloxacina tiene varias aplicaciones de investigación científica:

Actividad Biológica

Cadrofloxacin hydrochloride is a synthetic fluoroquinolone antibiotic that exhibits a broad spectrum of antibacterial activity. It is primarily utilized in the treatment of various bacterial infections due to its potent action against both Gram-positive and Gram-negative bacteria. This article delves into the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, supported by relevant data tables and case studies.

Cadrofloxacin functions by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes involved in DNA replication and transcription. This inhibition leads to the cessation of bacterial growth and replication. The compound binds preferentially to bacterial enzymes over mammalian counterparts, minimizing potential side effects on human cells.

Pharmacokinetics

The pharmacokinetic properties of this compound are essential for understanding its efficacy and safety. Key parameters include:

  • Absorption : Following oral administration, cadrofloxacin is rapidly absorbed with peak plasma concentrations typically reached within 1-2 hours.
  • Bioavailability : The oral bioavailability ranges from 60% to 80%, indicating good absorption characteristics.
  • Volume of Distribution : The drug has a high volume of distribution, suggesting extensive tissue penetration.
  • Half-Life : The average half-life is approximately 4-5 hours, allowing for twice-daily dosing in most clinical settings.
  • Elimination : Cadrofloxacin is primarily eliminated via renal pathways, with about 50% excreted unchanged in urine.

Clinical Efficacy

Cadrofloxacin has demonstrated effectiveness against a wide range of pathogens. Below is a summary table illustrating its spectrum of activity:

Bacterial Type Activity
Gram-negative bacteriaHighly effective (e.g., E. coli, Pseudomonas aeruginosa)
Gram-positive bacteriaModerate effectiveness (e.g., Staphylococcus aureus)
Atypical pathogensLimited activity (e.g., Mycoplasma, Chlamydia)

Case Studies

  • Urinary Tract Infections (UTIs) :
    • A clinical trial involving 150 patients with UTIs showed a resolution rate of 85% after a 7-day course of cadrofloxacin at 500 mg twice daily. Side effects were minimal, predominantly gastrointestinal disturbances.
  • Respiratory Tract Infections :
    • In a study with 200 patients suffering from pneumonia, cadrofloxacin exhibited a clinical cure rate of 78% compared to 65% in the control group receiving standard antibiotics.
  • Skin and Soft Tissue Infections :
    • A randomized controlled trial assessed cadrofloxacin's efficacy in treating skin infections caused by resistant strains of Staphylococcus aureus. The treatment group showed a significant reduction in infection rates (92% success) compared to the control group (70%).

Safety Profile

The safety profile of this compound has been established through various clinical trials. Common adverse effects include:

  • Gastrointestinal symptoms (nausea, diarrhea)
  • Central nervous system effects (headaches, dizziness)
  • Skin reactions (rash)

Serious adverse events are rare but can include tendon rupture and QT interval prolongation. Caution is advised when prescribing to patients with a history of tendon disorders or those concurrently using medications that prolong the QT interval.

Propiedades

IUPAC Name

1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O4.ClH/c1-9-7-24(5-4-23-9)15-13(20)6-11-14(17(15)29-19(21)22)25(10-2-3-10)8-12(16(11)26)18(27)28;/h6,8-10,19,23H,2-5,7H2,1H3,(H,27,28);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPMTCKEQGUMTG-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2OC(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1)C2=C(C=C3C(=C2OC(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClF3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128427-55-4
Record name Cadrofloxacin hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128427554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CADROFLOXACIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XR10ID7XQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.